

Reproducibility of GLPG3970 Research: A Comparative Analysis

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Compound of Interest

Compound Name: GLPG3970

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A detailed guide for researchers, scientists, and drug development professionals on the published findings of **GLPG3970**, a selective Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitor. This guide provides a comparative analysis of **GLPG3970**'s performance against relevant alternatives in key inflammatory indications, supported by available experimental data.

This document summarizes the publicly available data on **GLPG3970** and places it in the context of other therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. The information is intended to provide an objective overview to aid in the critical evaluation and potential reproduction of the research findings.

Mechanism of Action: SIK2/3 Inhibition

GLPG3970 is a small molecule inhibitor that selectively targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and are implicated in the regulation of inflammatory responses. The proposed mechanism of action for **GLPG3970** involves a dual effect: the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF α), and the enhancement of anti-inflammatory cytokine production, like Interleukin-10 (IL-10).^[1] This dual action suggests a potential for broad efficacy in various autoimmune and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-phase clinical trials of **GLPG3970** and compare them with data from later-phase trials of other relevant oral therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. It is important to note that the **GLPG3970** trials were of a shorter duration (6 weeks for the primary endpoint) than the comparator trials, which may impact the direct comparison of efficacy data.

Table 1: Psoriasis Clinical Trial Data

Drug	Trial	Primary Endpoint	GLPG3970 Result	Comparator Drug	Comparator Result
GLPG3970	CALOSOMA (Phase 1b)	PASI 50 at Week 6	30.8% (4/13 patients)	Deucravacitinib (TYK2 Inhibitor)	-
p-value vs. Placebo	p=0.002				
Deucravacitinib	POETYK PSO-1 (Phase 3)	PASI 75 at Week 16	-	Deucravacitinib	58.4%
sPGA 0/1 at Week 16	-	Deucravacitinib	53.6%		
Placebo	CALOSOMA (Phase 1b)	PASI 50 at Week 6	0% (0/11 patients)	Placebo (POETYK PSO-1)	12.7% (PASI 75), 7.2% (sPGA 0/1)

Table 2: Ulcerative Colitis Clinical Trial Data

Drug	Trial	Primary Endpoint	GLPG3970 Result (Mean Change from Baseline)	Comparator Drug	Comparator Result (% Remission)
GLPG3970	SEA TURTLE (Phase 2a)	Total Mayo Clinic Score at Week 6	-2.7	Tofacitinib (JAK Inhibitor)	-
Tofacitinib	OCTAVE Induction 1 & 2 (Phase 3)	Remission at Week 8	-	Tofacitinib	18.5% & 16.6%
Placebo	SEA TURTLE (Phase 2a)	Total Mayo Clinic Score at Week 6	-2.6	Placebo (OCTAVE Induction 1 & 2)	8.2% & 3.6%

Table 3: Rheumatoid Arthritis Clinical Trial Data

Drug	Trial	Primary Endpoint	GLPG3970 Result (Mean Change from Baseline)	Comparator Drug	Comparator Result (% ACR20)
GLPG3970	LADYBUG (Phase 2a)	DAS28(CRP) at Week 6	-1.29	Upadacitinib (JAK Inhibitor)	-
Upadacitinib	SELECT-COMPARE (Phase 3)	ACR20 at Week 12	-	Upadacitinib	71%
Placebo	LADYBUG (Phase 2a)	DAS28(CRP) at Week 6	-1.24	Placebo (SELECT-COMPARE)	36%

Experimental Protocols

Detailed experimental protocols for the **GLPG3970** clinical trials (CALOSOMA, SEA TURTLE, and LADYBUG) have not been made publicly available in full peer-reviewed publications as of the last search. The information below is a high-level summary derived from press releases and clinical trial registry data.

GLPG3970 Clinical Trials (General Design):

The Phase 1b (CALOSOMA) and Phase 2a (SEA TURTLE, LADYBUG) studies were randomized, double-blind, placebo-controlled trials.^{[2][3]} Patients received a once-daily oral dose of **GLPG3970** or placebo for a duration of 6 weeks to assess the primary endpoints.^{[2][3]}

- CALOSOMA (NCT04106297) in Psoriasis: This study enrolled patients with moderate to severe psoriasis.^[4] The primary endpoint was the proportion of patients achieving at least a 50% improvement in the Psoriasis Area and Severity Index (PASI 50) at week 6.^[3]
- SEA TURTLE (NCT04577794) in Ulcerative Colitis: This trial recruited patients with moderately to severely active ulcerative colitis.^[5] The primary endpoint was the change from

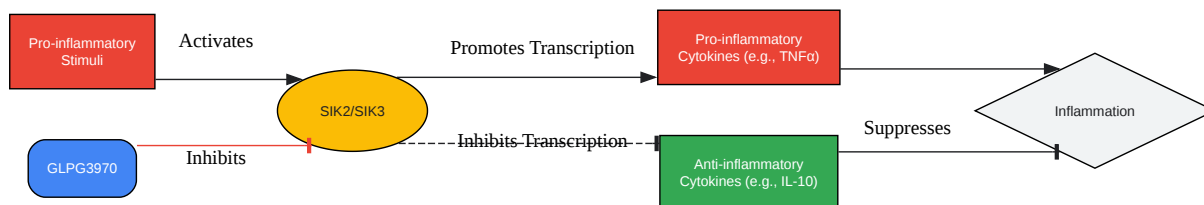
baseline in the total Mayo Clinic Score at week 6.[4]

- LADYBUG (NCT04577781) in Rheumatoid Arthritis: This study included patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28(CRP)) at week 6.

It is a significant limitation that detailed methodologies, including specific inclusion/exclusion criteria, patient screening procedures, methods for assessing endpoints, and full statistical analysis plans, are not available in the public domain. Researchers aiming to reproduce or build upon these findings should be aware of this gap in information.

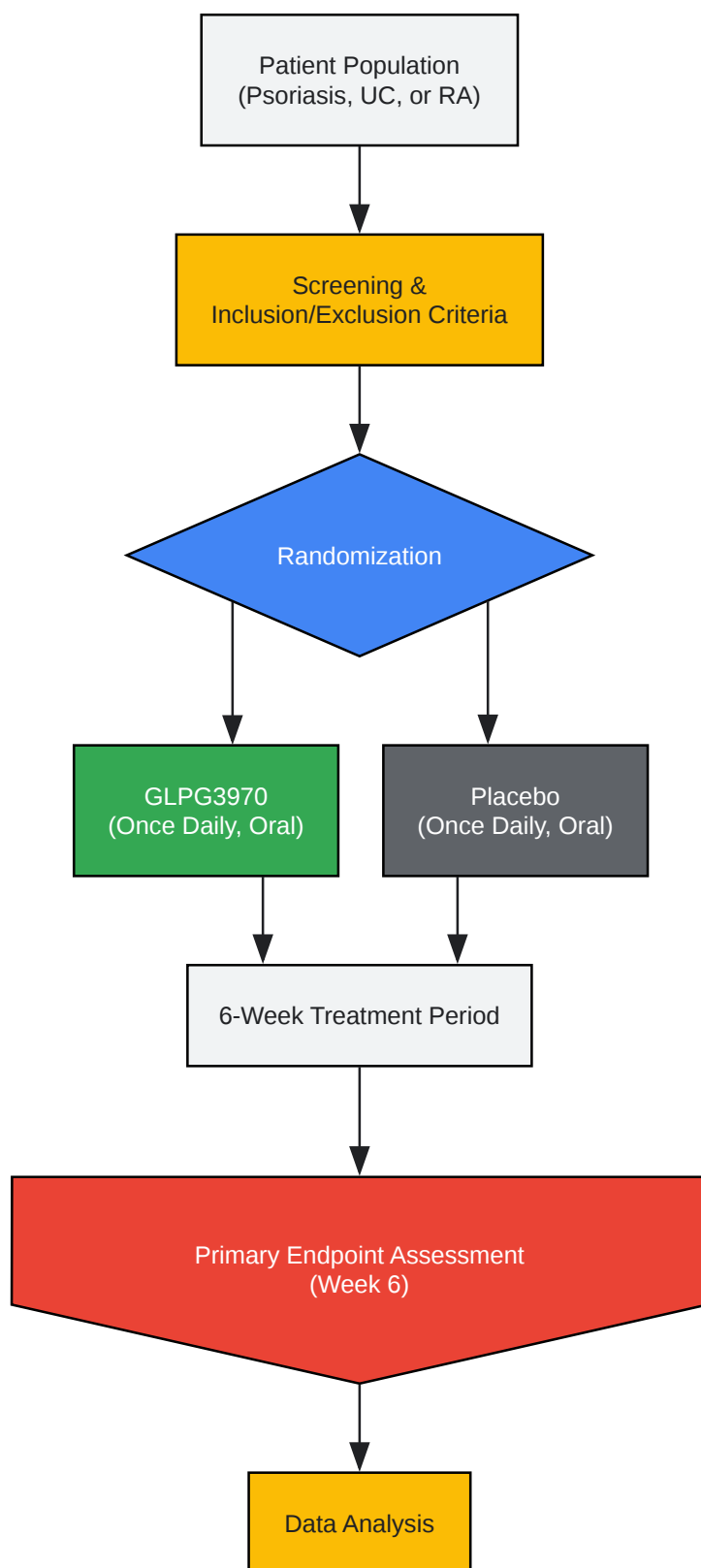
Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Proposed mechanism of action of **GLPG3970**.



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Caption: High-level workflow of **GLPG3970** Phase 1b/2a clinical trials.

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